ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.: 1250392-59-6
VCID: VC3375297
InChI: InChI=1S/C12H16N4/c1-3-14-11(10-5-4-6-13-9-10)12-15-7-8-16(12)2/h4-9,11,14H,3H2,1-2H3
SMILES: CCNC(C1=CN=CC=C1)C2=NC=CN2C
Molecular Formula: C12H16N4
Molecular Weight: 216.28 g/mol

ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine

CAS No.: 1250392-59-6

Cat. No.: VC3375297

Molecular Formula: C12H16N4

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine - 1250392-59-6

Specification

CAS No. 1250392-59-6
Molecular Formula C12H16N4
Molecular Weight 216.28 g/mol
IUPAC Name N-[(1-methylimidazol-2-yl)-pyridin-3-ylmethyl]ethanamine
Standard InChI InChI=1S/C12H16N4/c1-3-14-11(10-5-4-6-13-9-10)12-15-7-8-16(12)2/h4-9,11,14H,3H2,1-2H3
Standard InChI Key VRERQMQDZNRSQA-UHFFFAOYSA-N
SMILES CCNC(C1=CN=CC=C1)C2=NC=CN2C
Canonical SMILES CCNC(C1=CN=CC=C1)C2=NC=CN2C

Introduction

Ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine is a complex organic compound featuring an imidazole ring, a pyridine ring, and an ethylamine group. This unique structure confers distinct chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C12H16N4, and its molecular weight is approximately 216.28 g/mol .

Synthesis Methods

The synthesis of ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine typically involves multi-step reactions that require careful control of conditions to ensure high yield and purity. While specific synthesis protocols for this compound are not widely detailed in the literature, similar compounds often involve reactions such as nucleophilic substitution, condensation, or coupling reactions.

Biological Activity and Applications

Compounds with imidazole and pyridine rings are known for their diverse biological effects, including antimicrobial, antifungal, and anticancer activities. Ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine may exhibit similar properties due to its structural components. Its potential applications include:

Application AreaPotential Use
Medicinal ChemistryDrug development for various diseases
PharmacologyStudies on biological targets and interactions
BiotechnologyResearch into biological processes and pathways

Interaction Studies

Interaction studies involving ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine focus on its binding affinities and effects on biological targets. Techniques such as molecular docking, spectroscopy, and biochemical assays are commonly used to elucidate its mechanism of action and potential therapeutic uses.

Comparison with Similar Compounds

Several compounds share structural similarities with ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine, including:

Compound NameStructure CharacteristicsUnique Features
1-Ethyl-2-methylimidazoleContains an imidazole ringSimpler structure; less biological diversity
ClotrimazoleImidazole derivativeAntifungal properties; broader pharmacological use
MiconazoleAnother imidazole derivativeAntifungal; interacts differently with enzymes

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator